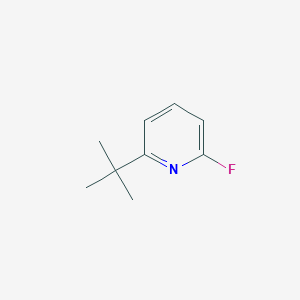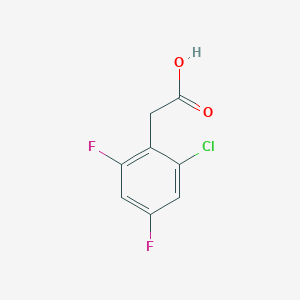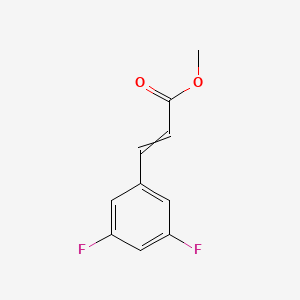
C15H26O7Tm
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C15H26O7Tm is a complex organometallic compound. This compound contains thulium ™, a rare earth element, and is characterized by its unique chemical structure and properties. Thulium compounds are known for their applications in various fields, including electronics, medical imaging, and laser technology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C15H26O7Tm typically involves the coordination of thulium ions with organic ligands. One common method is the reaction of thulium chloride (TmCl3) with a suitable organic ligand in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of This compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
C15H26O7Tm: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state thulium compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state thulium species.
Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thulium oxides, while reduction can produce thulium hydrides. Substitution reactions result in new thulium-ligand complexes.
科学的研究の応用
C15H26O7Tm: has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the production of high-performance materials and electronic devices.
作用機序
The mechanism of action of C15H26O7Tm involves its interaction with molecular targets through coordination chemistry. The thulium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. In biological systems, the compound can interact with cellular components, leading to specific biochemical effects.
類似化合物との比較
C15H26O7Tm: can be compared with other thulium compounds such as C15H26O6Tm and C15H26O8Tm . These compounds share similar structural features but differ in their chemical reactivity and applications. The presence of different ligands and oxidation states in these compounds highlights the versatility and uniqueness of This compound in various applications.
List of Similar Compounds
- C15H26O6Tm
- C15H26O8Tm
- C15H26O7Yb (Ytterbium analog)
- C15H26O7Er (Erbium analog)
特性
分子式 |
C15H26O7Tm |
|---|---|
分子量 |
487.30 g/mol |
IUPAC名 |
4-hydroxypent-3-en-2-one;thulium;hydrate |
InChI |
InChI=1S/3C5H8O2.H2O.Tm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2; |
InChIキー |
CIFWQYBVUMNBGO-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)
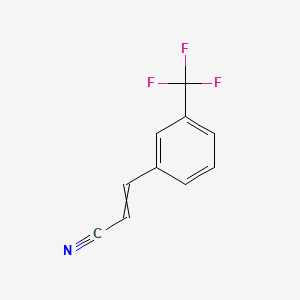
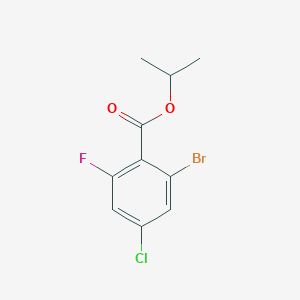
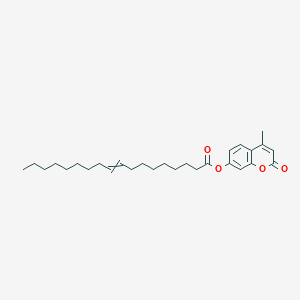
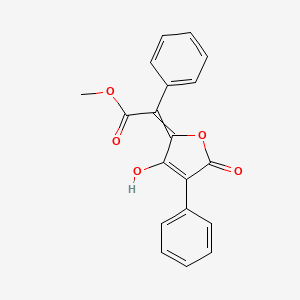
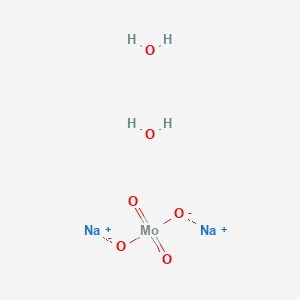
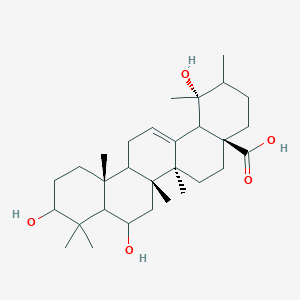
![(5S)-5-[(8R,10R,14R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one](/img/structure/B15146168.png)
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)
![4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol](/img/structure/B15146174.png)
